2,4-Difluorophenylhydrazine
Overview
Description
2,4-Difluorophenylhydrazine is an organic compound with the molecular formula C6H6F2N2. It is characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydrazine functional group. This compound is known for its applications in various chemical processes and is typically a colorless liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,4-difluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the reduction of the nitro group to the hydrazine derivative .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorophenylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the substituent introduced.
Scientific Research Applications
2,4-Difluorophenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,4-difluorophenylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
- 2,4-Dichlorophenylhydrazine
- 2,4-Dibromophenylhydrazine
- 2,4-Dimethylphenylhydrazine
Comparison: 2,4-Difluorophenylhydrazine is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or methyl groups. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2,4-difluorophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZUIPTYDYCNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343311 | |
Record name | 2,4-Difluorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40594-30-7 | |
Record name | 2,4-Difluorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-Difluoro-phenyl)-hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-difluorophenylhydrazine in the synthesis of pyrazoles?
A: this compound acts as a nucleophilic reagent in the synthesis of 1,3,4-trisubstituted pyrazoles. [] It reacts with acyloxiranes, derived from Baylis-Hillman adducts, to form the pyrazole ring. This reaction proceeds under refluxing conditions in 1,2-dichloroethane, typically requiring an acid catalyst.
Q2: What is the significance of using Baylis-Hillman adducts in this synthesis?
A: Baylis-Hillman adducts serve as versatile precursors for the acyloxiranes used in this pyrazole synthesis. [] These adducts are readily available and can be easily transformed into the desired acyloxiranes through treatment with sodium hypochlorite (NaOCl) in the presence of silica gel. This approach allows for the efficient construction of diversely substituted pyrazoles by simply varying the starting materials of the Baylis-Hillman reaction.
Q3: What is the yield of the pyrazole synthesis using this compound?
A: The reaction of this compound hydrochloride with the appropriate acyloxirane yielded the corresponding 1,3,4-trisubstituted pyrazole in a moderate yield of 47%. [] This highlights the potential of this synthetic route for accessing this class of compounds.
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